molecular formula C13H14N2O4S B2418624 N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-69-3

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2418624
CAS No.: 941971-69-3
M. Wt: 294.33
InChI Key: QSKOQYMEIDHCRE-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Compounds featuring the isoxazole moiety, like the 5-methylisoxazol-3-yl group in this molecule, are known to be key structural elements in the development of novel therapeutic agents . Research into similar acetamide-sulfonamide-containing scaffolds has demonstrated significant potential in enzyme inhibition, particularly against targets like urease, which is implicated in certain pathological conditions . Furthermore, the methylsulfonylphenyl group is a pharmacophore often associated with targeting central nervous system (CNS) receptors. Scientific literature indicates that related compounds are investigated as potential allosteric modulators for metabotropic glutamate receptors (mGluRs), which are promising targets for treating acute and chronic neurodegenerative disorders . This combination of structural features makes this compound a valuable compound for researchers exploring new interventions for neurological conditions and studying enzyme inhibition mechanisms. This product is intended for laboratory research purposes only and is not classified or intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-9-7-12(15-19-9)14-13(16)8-10-3-5-11(6-4-10)20(2,17)18/h3-7H,8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKOQYMEIDHCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves several steps. One common synthetic route includes the reaction of 5-methylisoxazole with 4-(methylsulfonyl)phenylacetic acid under specific conditions. The reaction typically requires the use of a coupling agent and a base to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can be compared with other similar compounds, such as:

Biological Activity

N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as 2-(4-methanesulfonylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, is a sulfonamide compound with significant biological activity. This article delves into its mechanism of action, pharmacological properties, and potential therapeutic applications.

Target Enzymes : This compound primarily targets bacterial enzymes involved in the synthesis of folic acid, a crucial metabolite for DNA synthesis in bacteria. By acting as a structural analog and competitive antagonist of para-aminobenzoic acid (PABA), it inhibits folic acid production, thereby disrupting bacterial DNA synthesis and growth.

Biochemical Pathways : The inhibition of folic acid synthesis directly impacts the bacterial DNA replication pathway, leading to reduced bacterial proliferation. This mechanism is characteristic of many sulfonamide derivatives, which are widely recognized for their antibacterial properties.

Pharmacokinetics

This compound exhibits weak acid characteristics and forms sodium salts that react strongly in alkaline solutions (pH range 9-11). These properties influence the compound's solubility and bioavailability, which are critical factors for its efficacy in clinical settings.

Antibacterial Properties

Research has demonstrated that this compound possesses notable antibacterial activity. Its effectiveness has been evaluated against various bacterial strains, revealing that it can inhibit growth at specific concentrations. For instance, compounds structurally related to this sulfonamide have shown minimal inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Inhibition of Carbonic Anhydrase

A study investigating derivatives of this compound revealed weak inhibitory effects on human carbonic anhydrase isoforms (hCA I, II, VII, and XII). Although the inhibition potency was modest (e.g., K_i values around 96.0 μM), these findings suggest potential for further development into selective inhibitors with therapeutic applications in conditions like glaucoma and obesity .

Case Studies

  • Antimicrobial Evaluation : A series of synthesized derivatives based on the structure of this compound were tested for their antimicrobial activity. While many exhibited weak antibacterial properties, some demonstrated promising results that warrant further investigation for potential clinical use .
  • Carbonic Anhydrase Inhibition : In vitro studies highlighted that certain derivatives could serve as lead compounds for developing selective hCA inhibitors. The weak inhibition observed indicates room for structural optimization to enhance potency against specific isoforms .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological ActivityNotes
4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamideStructureModerate antibacterial activitySimilar isoxazole ring structure
(4-amino-N-(5-methylisoxazol-3-yl)phenylsulfonamido)silverStructureEnhanced antimicrobial propertiesIncorporation of silver ion enhances activity

Q & A

Basic: What are the optimal synthetic routes for N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Functional group introduction : Sulfonylation of the phenylacetamide precursor using methylsulfonyl chloride under controlled pH (6–7) and temperature (0–5°C) to avoid over-substitution .
  • Coupling reactions : Amide bond formation between the isoxazole amine and activated carboxylic acid derivatives (e.g., using EDCI/HOBt in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    Critical Parameters : Solvent polarity (DMF vs. THF) and catalyst selection (e.g., pyridine for acid scavenging) significantly impact yield .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural confirmation :
    • 1H/13C-NMR : To verify methylsulfonyl (δ 3.2–3.4 ppm for CH3SO2) and isoxazole (δ 6.1–6.3 ppm for isoxazole C-H) moieties .
    • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C12H12N2O4S, MW 280.30 g/mol) with <2 ppm error .
  • Purity assessment :
    • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to detect impurities <0.5% .

Basic: How is the biological activity of this compound initially assessed?

Methodological Answer:

  • Enzyme inhibition assays :
    • Cyclooxygenase-2 (COX-2) : IC50 determination via fluorometric assays using recombinant enzymes .
    • Kinase profiling : Broad-panel screening (e.g., 50 kinases at 1 µM) to identify off-target effects .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .

Advanced: How can computational modeling predict the compound’s biological targets?

Methodological Answer:

  • Molecular docking :
    • Software : AutoDock Vina (multithreaded) for binding affinity predictions, leveraging a Lamarckian GA algorithm .
    • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) based on docking scores (ΔG < −8 kcal/mol) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization :
    • Control for buffer composition (e.g., Tris vs. PBS affecting sulfonamide ionization) .
    • Validate cell line genetic backgrounds (e.g., COX-2 overexpression models) .
  • Orthogonal validation :
    • SPR : Compare binding kinetics (ka/kd) with enzyme inhibition IC50 values .
    • Metabolomics : Track downstream pathway modulation (e.g., prostaglandin E2 levels) to confirm target engagement .

Advanced: How does the methylsulfonyl group influence pharmacological properties?

Methodological Answer:

  • Electronic effects : The electron-withdrawing sulfonyl group enhances hydrogen bonding with catalytic residues (e.g., Thr199 in COX-2) .
  • Solubility : LogP reduction (calculated −0.5 vs. non-sulfonylated analogs) improves aqueous solubility for in vivo studies .
  • Metabolic stability : Resistance to CYP3A4-mediated oxidation due to steric hindrance from the methyl group .

Advanced: What are the challenges in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Synthetic hurdles :
    • Limited regioselectivity in isoxazole functionalization (e.g., N- vs. O-alkylation) .
    • Sulfonamide group sensitivity to acidic hydrolysis (pH < 3) during derivatization .
  • Biological variability :
    • Non-linear SAR due to allosteric effects in enzyme binding pockets .
    • Use proteolysis-targeting chimeras (PROTACs) to validate target degradation efficacy .

Basic: What are the stability considerations for this compound under different conditions?

Methodological Answer:

  • Thermal stability : Decomposition >150°C (TGA data) necessitates storage at −20°C .
  • Photodegradation : Protect from UV light (λ < 400 nm) to prevent isoxazole ring cleavage .
  • pH sensitivity : Stable at pH 5–7; avoid prolonged exposure to bases (amide hydrolysis) .

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